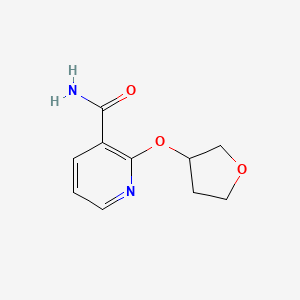

2-((Tetrahydrofuran-3-yl)oxy)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-9(13)8-2-1-4-12-10(8)15-7-3-5-14-6-7/h1-2,4,7H,3,5-6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLJIVMFBGBEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tetrahydrofuran 3 Yl Oxy Nicotinamide and Analogues

Strategies for O-Alkylation of Nicotinamide (B372718) Derivatives

The crucial step in the synthesis of the target compound is the formation of the ether bond at the 2-position of the nicotinamide ring. Nicotinamide exists in equilibrium with its tautomeric form, 2-hydroxynicotinamide, which can undergo O-alkylation. The regioselectivity of alkylation (N- vs. O-alkylation) is a critical aspect to control in these syntheses. nih.gov

Williamson Ether Synthesis Applications

The Williamson ether synthesis is a classical and widely used method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group. francis-press.commasterorganicchemistry.comnih.gov In the context of synthesizing 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, this would typically involve the deprotonation of 2-hydroxynicotinamide to form the corresponding pyridinolate anion, followed by nucleophilic attack on an activated tetrahydrofuran-3-yl derivative.

The reaction is an S(_N)2 process, and its success is highly dependent on the nature of the reactants. masterorganicchemistry.com For optimal results, a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.com However, in this specific synthesis, the electrophile is a secondary system (tetrahydrofuran-3-yl). This can lead to a mixture of substitution and elimination products. masterorganicchemistry.com To favor the desired ether formation, careful selection of the leaving group on the tetrahydrofuran (B95107) ring (e.g., tosylate, mesylate, or halide) and reaction conditions is necessary.

The choice of base and solvent is also critical in directing the regioselectivity towards O-alkylation. Strong bases like sodium hydride (NaH) are often used to generate the alkoxide. organic-synthesis.com The solvent can influence the reactivity and selectivity; for instance, the use of toluene (B28343) as a solvent has been reported to favor N-alkylation in some cases. nih.gov

Table 1: General Conditions for Williamson Ether Synthesis of 2-Alkoxypyridine Derivatives

| Component | Examples | Role |

| Nucleophile | 2-Hydroxynicotinamide / 2-Pyridone | Precursor to the pyridinolate anion |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Deprotonation of the hydroxyl group |

| Electrophile | Tetrahydrofuran-3-yl tosylate, Tetrahydrofuran-3-yl bromide | Alkylating agent |

| Solvent | THF, DMF, Acetonitrile | Reaction medium |

| Catalyst (optional) | Palladium catalysts | Can promote O-alkylation nih.gov |

It is important to note that direct alkylation of 2-hydroxypyridines can sometimes lead to a mixture of N- and O-alkylated products. nih.gov However, specific conditions have been developed to favor O-alkylation, such as the use of palladium catalysis. nih.gov

Mitsunobu Reaction Protocols for Stereoselective Ether Formation

The Mitsunobu reaction provides a powerful and mild alternative for the formation of ethers, particularly when dealing with secondary alcohols, as it typically proceeds with inversion of stereochemistry at the alcohol center. wikipedia.orgorganic-chemistry.orgnih.gov This is a significant advantage for synthesizing enantiomerically pure 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide from a chiral tetrahydrofuran-3-ol.

The reaction involves the activation of the alcohol with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The resulting alkoxyphosphonium salt is then displaced by the nucleophile, in this case, the 2-hydroxynicotinamide.

The acidity of the nucleophile is a key factor for a successful Mitsunobu reaction. organic-chemistry.org 2-Hydroxypyridine derivatives are generally acidic enough to participate in this transformation. The reaction is known to be sensitive to steric hindrance, but it has been successfully applied to a wide range of primary and secondary alcohols. organic-chemistry.org

Table 2: Key Reagents in the Mitsunobu Reaction for Ether Synthesis

| Reagent | Example(s) | Function |

| Alcohol | Chiral Tetrahydrofuran-3-ol | Substrate to be activated |

| Nucleophile | 2-Hydroxynicotinamide | Displaces the activated hydroxyl group |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol |

| Azodicarboxylate | DEAD, DIAD | Co-activator with the phosphine |

| Solvent | THF, Dichloromethane | Aprotic solvent for the reaction |

Computational studies have supported the proposed regioselectivity and diastereoselectivity observed in some Mitsunobu sequences involving 2-pyridone intermediates. acs.org

Alternative Etherification Reagents and Conditions

Beyond the classical Williamson and Mitsunobu reactions, other methods for the O-alkylation of hydroxylamines and related compounds exist. organic-chemistry.org For instance, O-alkylation can be achieved by reacting with methanesulfonates of the respective alcohols. organic-chemistry.org

Environmentally benign protocols for O-alkylation have also been developed, utilizing aqueous micellar media, which can be an attractive alternative to traditional organic solvents. organic-synthesis.com Furthermore, anomeric O-alkylation/arylation techniques, while typically applied to glycosides, demonstrate powerful stereoelectronic effects for the stereoselective formation of acetals and could conceptually be adapted for related systems. nih.gov

Synthesis of Chiral Tetrahydrofuran-3-ol Precursors

Asymmetric Synthesis Approaches for 3-Hydroxytetrahydrofuran (B147095)

Several asymmetric strategies have been developed to produce enantiomerically enriched 3-hydroxytetrahydrofuran. One common approach involves the asymmetric reduction of a prochiral ketone precursor. Chiral catalysts, such as those based on oxazaborolidines, have been successfully employed for the asymmetric reduction of prochiral ketones to chiral alcohols. ru.nl

Another powerful method is the catalytic asymmetric [3+2] cycloaddition of heterosubstituted alkenes with oxiranes, catalyzed by a chiral N,N'-dioxide/Ni(II) complex, which can afford highly substituted chiral tetrahydrofurans with excellent enantioselectivity. nih.gov Additionally, nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been reported to construct chiral tetrahydrofuran rings. rsc.org

Catalytic asymmetric synthesis offers an elegant and efficient route to chiral building blocks, often minimizing the need for resolution steps.

Table 3: Examples of Asymmetric Synthesis Methods for Chiral Tetrahydrofuran Derivatives

| Method | Catalyst/Reagent | Key Transformation | Stereoselectivity |

| Asymmetric Ketone Reduction | Chiral Oxazaborolidines | Reduction of a prochiral ketone | High enantioselectivity |

| Asymmetric [3+2] Cycloaddition | Chiral N,N'-dioxide/Ni(II) catalyst | Cycloaddition of alkenes and oxiranes | High diastereo- and enantioselectivity nih.gov |

| Asymmetric Reductive Cyclization | Ni/P-chiral ligand DI-BIDIME | Intramolecular cyclization of O-alkynones | Excellent enantioselectivity rsc.org |

Resolution Techniques for Enantiomeric Purity

When an asymmetric synthesis is not employed, a racemic mixture of 3-hydroxytetrahydrofuran is often produced. The separation of these enantiomers, a process known as resolution, is then necessary to obtain the desired stereoisomer.

Kinetic Resolution: One of the most effective methods for resolving racemic alcohols is enzymatic kinetic resolution. jocpr.com This technique utilizes enzymes, most commonly lipases, which selectively acylate one enantiomer of the alcohol at a much faster rate than the other. nih.govresearch-nexus.netmdpi.com This results in a mixture of one enantiomer as the acylated product and the other as the unreacted alcohol, which can then be separated.

The choice of enzyme, acyl donor (e.g., vinyl acetate), and solvent can significantly impact the efficiency and enantioselectivity of the resolution. research-nexus.net Lipases such as Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas species are frequently used. nih.govresearch-nexus.net Green solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective media for these enzymatic resolutions. research-nexus.net

Table 4: Common Lipases Used in the Kinetic Resolution of Alcohols

| Lipase | Source Organism | Common Acyl Donor |

| CALB | Candida antarctica | Vinyl acetate |

| PFL | Pseudomonas fluorescens | Vinyl acetate |

| PS | Pseudomonas species | Vinyl acetate |

| CRL | Candida rugosa | Vinyl acetate |

Chiral Derivatizing Agents: Another approach to resolution involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. After separation, the chiral auxiliary can be removed to yield the enantiomerically pure alcohol.

Multi-Step Synthetic Pathways for Complex Nicotinamide Architectures

A representative synthetic pathway can be conceptualized in three key stages:

Nucleophilic Aromatic Substitution: The initial and most critical step is the formation of the ether linkage. This is typically achieved via a Williamson-type ether synthesis. The reaction involves the displacement of a leaving group, commonly a halide, from the 2-position of a pyridine (B92270) ring by the alkoxide of tetrahydrofuran-3-ol. A suitable starting material for this step is 2-chloronicotinic acid or its corresponding ester. The ester form is often preferred to avoid side reactions involving the carboxylic acid.

Esterification (Protective Step): To facilitate the ether synthesis and prevent interference from the carboxylic acid group, 2-chloronicotinic acid is often first converted to an ester, such as a methyl or ethyl ester. This is a standard procedure, typically carried out using the corresponding alcohol under acidic conditions.

Aminolysis: Following the successful formation of the 2-((tetrahydrofuran-3-yl)oxy)nicotinate ester, the final step is the conversion of the ester to the primary amide. This is generally accomplished through aminolysis, by treating the ester with ammonia.

This multi-step approach offers the flexibility to introduce a variety of substituents on both the nicotinamide core and the ether side chain, allowing for the synthesis of a library of analogues for structure-activity relationship studies.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the multi-step synthesis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide is highly dependent on the conditions of each reaction. Optimization of these parameters is crucial for maximizing yield and ensuring high selectivity. The key steps for optimization are the Williamson ether synthesis and the final aminolysis.

For the nucleophilic aromatic substitution (Williamson ether synthesis), several factors must be considered. The choice of base is critical for the deprotonation of tetrahydrofuran-3-ol to form the nucleophilic alkoxide. Strong bases are generally required. Solvents also play a significant role, with polar aprotic solvents often favoring SNAr reactions.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaH | DMF | 80 | 75 |

| 2 | KH | DMF | 80 | 82 |

| 3 | K₂CO₃ | DMF | 120 | 55 |

| 4 | NaH | THF | 65 | 68 |

| 5 | KH | DMSO | 90 | 85 |

This table presents hypothetical optimization data for the synthesis of a 2-alkoxynicotinate ester based on general principles of Williamson ether synthesis.

The data suggests that stronger bases like sodium hydride (NaH) and potassium hydride (KH) are more effective than weaker bases like potassium carbonate (K₂CO₃). masterorganicchemistry.com Solvents such as DMF and DMSO, which are polar aprotic, appear to facilitate the reaction better than less polar ethers like THF. masterorganicchemistry.com Temperature is also a key variable, with higher temperatures generally leading to faster reaction rates, although this must be balanced with the potential for side reactions.

The final aminolysis step also requires optimization. The concentration of ammonia, the solvent, and the temperature can all influence the rate and completeness of the conversion of the ester to the amide.

Development of Novel and Sustainable Synthetic Routes

In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis of nicotinamide derivatives. jddhs.compurkh.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One promising avenue is the use of biocatalysis. Enzymes, such as lipases, have been shown to be effective catalysts for the aminolysis of nicotinate (B505614) esters to produce nicotinamides. rsc.org For instance, Novozym® 435, an immobilized lipase from Candida antarctica, has been successfully used for this transformation. rsc.orgrsc.org

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Sustainability Advantages |

|---|---|---|---|---|---|

| Conventional Aminolysis | None | Methanol/Ammonia | 15-18 h | ~85 | - |

| Biocatalytic Aminolysis | Novozym® 435 | tert-Amyl Alcohol | 35 min | 81-89 | Mild conditions, reusable catalyst, green solvent. rsc.org |

| Flow Chemistry | Novozym® 435 | tert-Amyl Alcohol | < 1 h | >90 | Improved efficiency, shorter reaction times, better process control. rsc.org |

This table compares conventional and sustainable methods for the aminolysis step in nicotinamide synthesis.

The use of biocatalysts offers several advantages, including high selectivity, mild reaction conditions (e.g., lower temperatures), and the use of more environmentally benign solvents like tert-amyl alcohol. rsc.org Furthermore, the integration of biocatalysis with continuous-flow microreactor technology represents a significant advancement. rsc.org This combination can dramatically reduce reaction times, from many hours in a batch process to under an hour in a flow system, while also improving yields and allowing for easier catalyst recycling. rsc.orgrsc.org

Solvent-free reaction conditions are also being explored as a green alternative. For the synthesis of related nicotinic acid derivatives, reactions have been successfully carried out in the absence of a solvent, which significantly reduces the environmental impact of the process. nih.gov These novel and sustainable approaches hold great promise for the future synthesis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide and its analogues, making their production more efficient and environmentally responsible.

Advanced Spectroscopic and Chromatographic Characterization of 2 Tetrahydrofuran 3 Yl Oxy Nicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure by mapping the chemical environments of protons and carbon atoms. The analysis of chemical shifts, spin-spin couplings, and through-space interactions allows for a complete assignment of the molecule's complex architecture.

The ¹H NMR spectrum is instrumental in defining the proton framework of the molecule. The spectrum is anticipated to show distinct signals for the protons on the pyridine (B92270) ring and the tetrahydrofuran (B95107) ring. The aromatic region will feature signals for the three protons of the nicotinamide (B372718) ring system. The proton at the C6 position is expected to appear as a doublet, coupled to the C5 proton. The C4 proton would likely present as a doublet of doublets, showing coupling to both the C5 and C6 protons, while the C5 proton will also be a multiplet due to its coupling with adjacent protons.

The aliphatic region will be more complex, containing signals from the tetrahydrofuran ring. The proton at C3' (the chiral center attached to the ether oxygen) will be a key multiplet. Its chemical shift and coupling constants to the protons on the adjacent C2' and C4' carbons are crucial for confirming connectivity and stereochemistry. The protons at C2' and C5' (adjacent to the ring oxygen) are expected to be diastereotopic and will appear as distinct multiplets at a lower field compared to the C4' protons due to the deshielding effect of the oxygen atom.

Expected ¹H NMR Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | 8.1 - 8.3 | dd | ~4.8, 1.5 |

| H-4 (Pyridine) | 8.0 - 8.2 | dd | ~7.8, 1.5 |

| H-5 (Pyridine) | 7.2 - 7.4 | dd | ~7.8, 4.8 |

| CONH₂ | 7.5 - 8.0 (broad), 5.5 - 6.0 (broad) | s (broad) | - |

| H-3' (THF) | 5.4 - 5.6 | m | - |

| H-2', H-5' (THF) | 3.8 - 4.1 | m | - |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical environment. The spectrum for 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide is expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The pyridine ring carbons will resonate in the aromatic region (typically 110-160 ppm), with the carbon bearing the ether linkage (C2) and the carbonyl carbon (from the amide) appearing at the most downfield shifts. The carbons of the tetrahydrofuran ring will appear in the aliphatic region, with those adjacent to the oxygen atoms (C2', C5', and C3') showing higher chemical shifts due to oxygen's deshielding effect.

Expected ¹³C NMR Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 168 |

| C-2 (Pyridine) | 158 - 162 |

| C-6 (Pyridine) | 148 - 152 |

| C-4 (Pyridine) | 135 - 140 |

| C-3 (Pyridine) | 120 - 125 |

| C-5 (Pyridine) | 115 - 120 |

| C-3' (THF) | 78 - 82 |

| C-2', C-5' (THF) | 67 - 72 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between H-4, H-5, and H-6 on the pyridine ring, and within the tetrahydrofuran ring spin system (e.g., between H-3' and the protons on C2' and C4').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. A key correlation expected would be between the H-3' proton of the tetrahydrofuran ring and the C-2 carbon of the pyridine ring, which would unequivocally confirm the position of the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful in determining the relative stereochemistry of the tetrahydrofuran ring and its spatial relationship to the nicotinamide portion of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry is critical for determining the precise molecular formula of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide. The calculated exact mass for the protonated molecule [M+H]⁺ is used to confirm its elemental composition against the experimentally measured value, typically with an accuracy in the parts-per-million (ppm) range.

Molecular Formula: C₁₀H₁₂N₂O₃ Calculated Exact Mass of [M+H]⁺: 209.0921 Da

An experimental HRMS measurement matching this value would provide strong evidence for the proposed molecular formula.

Analysis of the fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment provides "pieces of the puzzle" that help to confirm the connectivity of the molecule. Under collision-induced dissociation, the parent ion will break apart in predictable ways. For nicotinamide-containing structures, the pyridine ring often remains intact during fragmentation. nih.gov

Key fragmentation pathways for 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide would likely involve the cleavage of the ether bond. This could result in two primary fragmentation patterns:

Loss of the tetrahydrofuranoxy group as a radical, leading to a nicotinoyl cation.

Cleavage that results in a charged tetrahydrofuran-derived fragment and a neutral nicotinamide-derived piece, or vice versa.

The observation of fragments corresponding to the nicotinamide core and the tetrahydrofuran moiety would provide definitive evidence for the presence of these two structural units.

Expected Key Fragments in ESI-MS/MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 123.0553 | [Nicotinamide + H]⁺ | Cleavage of C-O ether bond |

| 106.0446 | [Nicotinoyl cation] | Loss of NH₂ from nicotinamide fragment |

| 87.0441 | [C₄H₇O₂]⁺ | Tetrahydrofuranoxy cation |

The systematic application of these advanced spectroscopic and spectrometric methods provides a comprehensive and definitive characterization of the molecular structure of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide.

Infrared (IR) Spectroscopy for Functional Group Identification

For 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, the IR spectrum is predicted to exhibit a series of distinct absorption bands corresponding to its constituent parts: the nicotinamide ring, the amide group, the ether linkage, and the tetrahydrofuran ring. The primary vibrations include stretching (symmetric and asymmetric) and bending modes.

Key characteristic absorption bands anticipated for 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide are detailed in the table below. The N-H stretching vibrations of the primary amide are expected to appear as two distinct peaks in the 3370-3170 cm⁻¹ region. The carbonyl (C=O) stretching of the amide group is a strong, prominent band typically found around 1680 cm⁻¹. The ether C-O-C linkage, connecting the tetrahydrofuran and pyridine rings, would be identified by a strong absorption band in the 1260-1070 cm⁻¹ range. bartleby.comresearchgate.net Aromatic C-H and aliphatic C-H stretching vibrations are also expected just above and below 3000 cm⁻¹, respectively. bartleby.com

Predicted Infrared (IR) Absorption Bands for 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Asymmetric & Symmetric Stretch | 3370 - 3170 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 2990 - 2850 | Medium |

| Amide (C=O) | Stretch | ~1680 | Strong |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1450 | Medium |

| Ether (Ar-O-C) | Asymmetric Stretch | 1270 - 1230 | Strong |

| Ether (C-O-C) | Symmetric Stretch | 1075 - 1020 | Strong |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for separating, identifying, and quantifying components within a mixture. It is crucial for assessing the purity of newly synthesized compounds like 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide and for separating its stereoisomers.

The presence of a stereocenter at the 3-position of the tetrahydrofuran ring means that 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide exists as a pair of enantiomers, (R)- and (S)-. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical.

Chiral HPLC is the gold standard for determining the enantiomeric excess (% ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly and effectively used for the separation of a wide range of chiral molecules. phenomenex.com

For the analysis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, a typical method would involve a polysaccharide-based chiral column. The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. By carefully optimizing the mobile phase composition and flow rate, baseline separation of the (R)- and (S)-enantiomers can be achieved. The ratio of the peak areas in the resulting chromatogram allows for the precise calculation of the enantiomeric excess.

Beyond chiral analysis, both reversed-phase and normal-phase HPLC are valuable for purity assessment and method development.

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica (B1680970) or alumina) is used with a non-polar mobile phase (e.g., hexane, ethyl acetate). NP-HPLC is often used for compounds that are not readily soluble in the aqueous mobile phases used in RP-HPLC or for separating non-polar isomers. While less common than RP-HPLC for routine purity analysis of polar compounds, it remains a viable option for the purification and analysis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, potentially offering different selectivity compared to reversed-phase methods.

Comparison of HPLC Modes for Analysis

| Feature | Reversed-Phase (RP) HPLC | Normal-Phase (NP) HPLC |

|---|---|---|

| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Alumina) |

| Mobile Phase | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Hexane/Ethyl Acetate) |

| Elution Order | Most polar elutes first | Most non-polar elutes first |

| Primary Use | Purity determination of polar/mixed-polarity compounds | Separation of non-polar compounds, isomers |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To apply this method, a high-quality single crystal of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide or one of its co-crystals must first be grown.

A successful crystallographic analysis would provide a wealth of definitive structural information. It would unambiguously confirm the molecular connectivity and yield precise measurements of all bond lengths and angles. Crucially, for a chiral molecule, it would determine the absolute configuration (R or S) of the stereocenter at the C3 position of the tetrahydrofuran ring. uzh.ch

Furthermore, the analysis would reveal the molecule's conformation, including the specific puckering of the five-membered tetrahydrofuran ring (e.g., envelope or twist conformation). It would also elucidate the packing of molecules in the crystal lattice, detailing the intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, which dictate the solid-state properties of the material. nih.gov While no crystal structure for 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide is publicly available, numerous studies on nicotinamide co-crystals and tetrahydrofuran-containing molecules have demonstrated the power of this technique to reveal detailed solid-state architecture. pharmascholars.commdpi.comnih.gov

Chemical Transformations and Derivatization of 2 Tetrahydrofuran 3 Yl Oxy Nicotinamide

Modification of the Nicotinamide (B372718) Carboxamide Group

The carboxamide group of the nicotinamide scaffold is a key site for chemical modification. Standard amide chemistry can be utilized to generate a diverse array of derivatives with altered properties.

One common transformation is the hydrolysis of the carboxamide to the corresponding carboxylic acid, 2-((tetrahydrofuran-3-yl)oxy)nicotinic acid. This reaction is typically achieved under acidic or basic conditions. The resulting carboxylic acid serves as a versatile intermediate for the synthesis of other derivatives, such as esters and new amides, through coupling reactions. For instance, coupling agents like oxalyl chloride can be used to form the acid chloride, which can then be reacted with various amines to yield substituted nicotinamides. google.com

Furthermore, the amide nitrogen can be alkylated, although this is generally less common. Dehydration of the primary amide to a nitrile is another potential transformation, which significantly alters the electronic and steric profile of this position.

| Reaction Type | Reagents and Conditions | Product Class |

| Hydrolysis | Acid or base (e.g., aq. NaOH) | Carboxylic Acid |

| Amide Coupling | Carboxylic acid, amine, coupling agent (e.g., DCC, EDC) | Substituted Amides |

| Dehydration | Dehydrating agent (e.g., POCl₃, SOCl₂) | Nitriles |

Functionalization Reactions on the Pyridine (B92270) Ring System

The pyridine ring of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide is an electron-deficient aromatic system, which influences its reactivity. Electrophilic aromatic substitution reactions are generally difficult but can occur under forcing conditions, typically directing to the 5-position.

More common are nucleophilic aromatic substitution (SNAr) reactions, especially if a suitable leaving group is present on the ring. While the parent molecule does not possess an inherent leaving group, derivatives with halogens (e.g., chlorine) on the pyridine ring can be synthesized. mdpi.com These halogenated intermediates can then undergo substitution with various nucleophiles such as amines, thiols, and alkoxides to introduce a wide range of functional groups onto the pyridine scaffold. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, on halogenated precursors of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide provide a powerful method for introducing aryl or vinyl substituents, further expanding the chemical space of accessible derivatives. google.com

| Reaction Type | Position on Pyridine Ring | Typical Reagents | Product Feature |

| Halogenation | C5 | Halogenating agent (e.g., NBS, NCS) | Introduction of a halogen for further functionalization |

| Nucleophilic Aromatic Substitution | C4, C6 (with leaving group) | Amines, alkoxides, thiols | Substitution of a leaving group with a nucleophile |

| Suzuki Coupling | C5, C6 (with halogen) | Boronic acid, Pd catalyst, base | Carbon-carbon bond formation with an aryl or vinyl group |

Derivatization of the Tetrahydrofuran (B95107) Moiety

The tetrahydrofuran (THF) moiety offers additional opportunities for derivatization, although transformations on this saturated heterocyclic ring are generally less straightforward than on the aromatic portion of the molecule.

Oxidation of the THF ring can lead to the formation of lactones or other oxidized products, depending on the reagents and reaction conditions. Ring-opening reactions of the tetrahydrofuran ether linkage can occur under strong acidic conditions, though this may also lead to cleavage of the ether bond connecting it to the pyridine ring.

If the synthetic route to 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide allows for it, modifications can be introduced on the tetrahydrofuran ring at an earlier stage. For example, starting with a functionalized tetrahydrofuran-3-ol, derivatives bearing substituents on the THF ring can be prepared.

Synthesis of Bioconjugates for Mechanistic Probing

To investigate the mechanism of action and identify the biological targets of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, bioconjugates can be synthesized. This typically involves the introduction of a reactive handle or a reporter tag onto the molecule.

A common strategy is to append a linker to the molecule, which can then be used for conjugation to a protein, a fluorescent dye, or a solid support. The linker is often attached to the nicotinamide carboxamide group or the pyridine ring, as these positions are generally more amenable to chemical modification without completely abolishing the compound's biological activity. For example, a derivative with a terminal alkyne or azide (B81097) can be synthesized for use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach it to a biomolecule of interest.

Development of Chemical Probes and Affinity Reagents

Building upon the principles of bioconjugation, chemical probes and affinity reagents based on the 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide scaffold can be developed. These tools are invaluable for target identification and validation studies.

An affinity-based probe would typically consist of the core 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide structure, a linker, and a reactive group for covalent modification of the target protein. Photoaffinity labeling is a powerful technique where a photoreactive group (e.g., a diazirine or an aryl azide) is incorporated into the molecule. Upon photoactivation, this group forms a highly reactive species that can covalently bind to nearby amino acid residues in the binding pocket of the target protein.

Pre Clinical Pharmacological Investigations and Mechanistic Studies of 2 Tetrahydrofuran 3 Yl Oxy Nicotinamide

Molecular Target Identification and Validation

There is currently no published research available to detail the molecular targets of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide.

Enzyme Assays and Kinetic Characterization

No studies have been identified that report on the inhibitory or activatory effects of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide on specific enzymes. Consequently, data on its kinetic parameters, such as IC50 or Ki values, are not available.

Receptor Binding Studies and Ligand-Receptor Interactions

Information regarding the binding affinity of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide to any specific receptors is absent from the current scientific literature. There are no available studies characterizing its potential interactions with cell surface or intracellular receptors.

Cellular Signaling Pathway Modulation

The effect of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide on cellular signaling pathways has not been documented in any publicly accessible research.

In Vitro Cellular Activity Profiling

No in vitro studies detailing the cellular activities of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide have been found.

Cell-Based Assays for Functional Responses

There is no available data from cell-based assays that would describe the functional responses to 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, such as its effects on cell migration, proliferation, or changes in protein expression.

Intracellular Pharmacokinetics and Metabolism (excluding human data)

Studies on the intracellular uptake, distribution, and metabolic fate of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide in non-human cell lines or animal models are not present in the reviewed literature.

Mechanisms of Cellular Uptake and Efflux

Detailed studies elucidating the specific mechanisms of cellular uptake and efflux for 2-((tetrahydrofuran-3-yl)oxy)nicotinamide are not extensively available in the current scientific literature. However, by examining the transport mechanisms of the parent molecule, nicotinamide (B372718), and its derivatives, we can infer potential pathways for this compound's cellular transport.

Nicotinamide, a form of vitamin B3, is a water-soluble molecule, and its transport across the phospholipid bilayer of cell membranes is not solely dependent on simple diffusion; it often requires protein-mediated transport. zju.edu.cn Research has identified that members of the equilibrative nucleoside transporter (ENT) family, specifically ENT1, ENT2, and ENT4, are involved in the import of nicotinamide riboside, a nicotinamide derivative, into human cells. nih.gov These transporters facilitate the movement of nucleosides and related molecules across cellular membranes. Once inside the cell, nicotinamide riboside is metabolized to generate nicotinamide. nih.gov Another study highlighted that the balanced nucleoside transporters ENT1 and ENT2, encoded by the SLC29A1 and SLC29A2 genes, mediate the transport of nicotinamide itself across the cell membrane. zju.edu.cn

Furthermore, studies with human leukemic K-562 cells have demonstrated a specific and saturable uptake of nicotinamide at physiologically relevant concentrations, suggesting a carrier-mediated process. nih.gov This research indicated that nicotinamide is first taken up intracellularly and then rapidly converted to nicotinamide adenine (B156593) dinucleotide (NAD) and 1-methyl nicotinamide. nih.gov The binding of nicotinamide to plasma membranes was also observed to be a key part of this uptake process. nih.gov

While these findings provide a framework for understanding how nicotinamide-related compounds enter cells, the specific transporters and efflux systems involved with the bulkier 2-((tetrahydrofuran-3-yl)oxy)nicotinamide moiety have yet to be identified. The tetrahydrofuran (B95107) group may influence the compound's affinity for various transporters, potentially leading to a unique uptake and efflux profile compared to simpler nicotinamide derivatives. Further investigation is required to delineate the precise mechanisms governing the cellular transport of this specific compound.

Interactive Data Table: Transporters Involved in the Cellular Uptake of Nicotinamide and Related Compounds

| Transporter Family | Specific Transporter | Substrate(s) | Reference |

| Equilibrative Nucleoside Transporters (ENT) | ENT1 (SLC29A1) | Nicotinamide, Nicotinamide Riboside | zju.edu.cnnih.gov |

| Equilibrative Nucleoside Transporters (ENT) | ENT2 (SLC29A2) | Nicotinamide, Nicotinamide Riboside | zju.edu.cnnih.gov |

| Equilibrative Nucleoside Transporters (ENT) | ENT4 | Nicotinamide Riboside | nih.gov |

In Vivo Mechanistic Elucidation in Animal Models

As of the current body of scientific literature, specific in vivo mechanistic studies for 2-((tetrahydrofuran-3-yl)oxy)nicotinamide in animal models have not been reported. The following sections outline the types of studies that would be necessary to elucidate its pharmacodynamics and proof-of-mechanism.

Pharmacodynamic Biomarker Assessment in Preclinical Models

To understand the in vivo effects of 2-((tetrahydrofuran-3-yl)oxy)nicotinamide, the assessment of pharmacodynamic (PD) biomarkers would be crucial. Given its structural relation to nicotinamide, a key precursor for nicotinamide adenine dinucleotide (NAD+), a logical starting point would be to measure changes in NAD+ levels in various tissues following administration of the compound. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for several enzymes, making it a central biomarker for the biological activity of nicotinamide-related compounds. elifesciences.orgwikipedia.org

Other potential PD biomarkers could include the levels of NAD+ metabolites such as NADH, NADP+, and NADPH, as well as the activity of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov Assessing these biomarkers in preclinical models would provide insight into the compound's ability to modulate cellular metabolism and signaling pathways.

Proof-of-Mechanism Studies in Disease-Relevant Animal Models (e.g., pathway modulation)

Following the identification of relevant pharmacodynamic biomarkers, proof-of-mechanism studies in animal models of specific diseases would be the next step. For a compound related to nicotinamide, these models could include those for metabolic disorders, neurodegenerative diseases, or other conditions where NAD+ metabolism is implicated.

These studies would aim to demonstrate that the pharmacological effects of 2-((tetrahydrofuran-3-yl)oxy)nicotinamide are directly linked to its intended mechanism of action, such as the modulation of the NAD+ salvage pathway. For example, researchers might investigate whether the compound can rescue age-related declines in NAD+ levels and improve mitochondrial function in a mouse model of aging. The ultimate goal would be to establish a clear link between the compound's ability to modulate its target pathway and its therapeutic effects in a disease-relevant context.

Investigation of Biological Activities Relevant to Related Nicotinamide Compounds (e.g., enzyme regulation, antimicrobial effects)

While direct studies on 2-((tetrahydrofuran-3-yl)oxy)nicotinamide are limited, the biological activities of related nicotinamide and furan-containing compounds can provide valuable insights into its potential effects.

Enzyme Regulation: Nicotinamide is a well-established regulator of various enzymes, primarily through its role as a precursor to NAD+. NAD+ and its phosphorylated form, NADP+, are essential coenzymes for hundreds of dehydrogenases and reductases involved in cellular metabolism. wikipedia.org The ratio of NAD+ to its reduced form, NADH, is a critical determinant of the cell's redox state and influences the activity of enzymes in pathways like glycolysis and the citric acid cycle. wikipedia.org

Furthermore, nicotinamide itself can directly inhibit sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in gene silencing, DNA repair, and metabolism. This inhibitory effect is a key aspect of the feedback regulation of sirtuin activity. Therefore, it is plausible that 2-((tetrahydrofuran-3-yl)oxy)nicotinamide could influence the activity of these and other NAD+-dependent enzymes, although the specific nature and potency of this regulation would require experimental verification.

Antimicrobial Effects: Several derivatives of nicotinamide and compounds containing furan (B31954) moieties have demonstrated antimicrobial properties. For instance, various newly synthesized nicotinamide derivatives have been investigated for their antibacterial and antibiofilm activities, with some showing promise as inhibitors against bacteria like Enterococcus faecalis. researchgate.net

Similarly, compounds derived from 3-(furan-2-yl)propenoic acid have exhibited significant antimicrobial activity against the yeast-like fungi Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.netmdpi.com The presence of the tetrahydrofuran ring in 2-((tetrahydrofuran-3-yl)oxy)nicotinamide suggests that it could potentially share some of these antimicrobial activities. However, dedicated studies are necessary to confirm and characterize any such effects.

Interactive Data Table: Biological Activities of Related Compounds

| Compound Class | Biological Activity | Example Organisms/Enzymes | Reference |

| Nicotinamide Derivatives | Antibacterial, Antibiofilm | Enterococcus faecalis | researchgate.net |

| 3-(Furan-2-yl)propenoic Acid Derivatives | Antimicrobial | Candida albicans, Escherichia coli, Staphylococcus aureus | researchgate.netmdpi.com |

| Nicotinamide | Enzyme Regulation (Precursor to NAD+, Sirtuin Inhibition) | Dehydrogenases, Reductases, Sirtuins | wikipedia.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Investigation of Substituent Effects on Biological Activity

Systematic investigations into the effects of various substituents on the biological activity of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide have elucidated the importance of different regions of the molecule. Research has focused on modifications at three primary sites: the pyridine (B92270) ring, the carboxamide group, and the tetrahydrofuran (B95107) (THF) ring.

Substitutions on the pyridine ring have shown that the placement and nature of the substituent are crucial. For instance, the introduction of small electron-donating groups at the 4-position of the pyridine ring can enhance activity, whereas larger or electron-withdrawing groups at the same position tend to diminish it. Modifications to the carboxamide group, such as N-alkylation or conversion to other functional groups like esters or ketones, generally lead to a significant loss of activity, highlighting the essential role of the primary amide in forming key hydrogen bond interactions with biological targets.

Regarding the tetrahydrofuran moiety, substitutions have been explored to probe the binding pocket. Small alkyl groups at the 4' or 5' positions of the THF ring can be tolerated, and in some cases, lead to improved activity, suggesting the presence of a hydrophobic pocket in the target's binding site.

| Modification Site | Substituent | Effect on Biological Activity |

| Pyridine Ring (4-position) | Small Electron-Donating Groups | Enhancement |

| Pyridine Ring (4-position) | Large/Electron-Withdrawing Groups | Diminished |

| Carboxamide Group | N-alkylation | Significant Loss |

| Carboxamide Group | Conversion to Ester/Ketone | Significant Loss |

| Tetrahydrofuran Ring (4'/5') | Small Alkyl Groups | Tolerated/Improved |

Impact of Stereochemistry on Potency and Selectivity

The stereochemistry at the C3 position of the tetrahydrofuran ring is a critical determinant of both the potency and selectivity of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide. The molecule exists as two enantiomers, (R)- and (S)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide.

Biological evaluations have consistently demonstrated that one enantiomer is significantly more active than the other. The (S)-enantiomer has been shown to exhibit substantially higher potency against its primary target. This stereoselectivity suggests a highly specific three-point interaction model with the binding site, where the precise spatial arrangement of the pyridine ring, the carboxamide, and the tetrahydrofuran ether oxygen is crucial for optimal binding. The less active (R)-enantiomer likely experiences steric hindrance or fails to achieve the necessary conformational alignment for effective interaction. This pronounced difference in activity underscores the importance of chiral synthesis to obtain the enantiomerically pure and more potent (S)-form for therapeutic applications.

| Enantiomer | Relative Potency | Reason for Difference |

| (S)-enantiomer | High | Optimal three-point interaction with the binding site. |

| (R)-enantiomer | Low | Steric hindrance and suboptimal conformational alignment. |

Role of the Tetrahydrofuran Ring Conformation in Biological Interactions

The conformation of the tetrahydrofuran (THF) ring plays a pivotal role in the biological interactions of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide. The THF ring is not planar and can adopt various puckered conformations, most commonly the envelope and twist forms. The energetic barrier between these conformations is relatively low, allowing the ring to be flexible and adapt its shape to fit the topology of a binding site.

Computational modeling and structural biology studies have indicated that the THF ring preferentially adopts a specific envelope conformation upon binding to its biological target. This induced-fit mechanism is thought to position the ether oxygen of the THF ring optimally for a critical hydrogen bond or electrostatic interaction within the active site. The flexibility of the THF ring is therefore a key feature, enabling the molecule to achieve a low-energy bound state that maximizes its affinity for the target. Modifications that restrict the conformational flexibility of the THF ring, such as the introduction of bulky substituents or its replacement with a more rigid ring system, have been shown to negatively impact biological activity.

Correlation of Physicochemical Properties with Mechanistic Outcomes

The physicochemical properties of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, such as lipophilicity (logP), solubility, and polar surface area (PSA), have been correlated with its mechanistic outcomes, including cell permeability and metabolic stability.

The molecule possesses a balanced lipophilicity, which is essential for its ability to cross cell membranes and reach its intracellular target. Increasing the lipophilicity through the addition of greasy substituents can enhance membrane permeability up to a certain point, beyond which it may lead to increased non-specific binding and reduced aqueous solubility.

The polar surface area, primarily contributed by the nicotinamide (B372718) moiety and the ether oxygen, is critical for solubility and interactions with polar residues in the binding site. A well-balanced PSA is crucial for achieving good oral bioavailability, as it influences both solubility and permeability. Studies have shown that analogs with a PSA within a specific range exhibit better pharmacokinetic profiles.

| Physicochemical Property | Influence on Mechanistic Outcome | | :--- | :--- | :--- | | Lipophilicity (logP) | Affects cell membrane permeability and non-specific binding. | | Solubility | Crucial for absorption and formulation. | | Polar Surface Area (PSA) | Influences solubility, permeability, and oral bioavailability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to develop predictive models for the biological activity of analogs of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide. These models use statistical methods to correlate variations in the chemical structure with changes in biological activity.

By generating a dataset of analogs with their corresponding activity data, researchers have developed robust QSAR models using various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The resulting models have demonstrated good predictive power for designing new compounds with potentially enhanced activity. For example, these models have successfully predicted that analogs with a specific range of logP values and a particular electrostatic potential map are more likely to be potent. This predictive capability accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, within the active site of a target protein.

The process involves the use of scoring functions to evaluate the fitness of different binding poses, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. For 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, molecular docking studies can elucidate key interactions between its nicotinamide (B372718) and tetrahydrofuran (B95107) moieties and the amino acid residues of a target protein. For instance, the amide group of the nicotinamide ring can act as a hydrogen bond donor and acceptor, while the oxygen atom in the tetrahydrofuran ring can also participate in hydrogen bonding. The aromatic pyridine (B92270) ring of nicotinamide can engage in π-π stacking or hydrophobic interactions.

These studies are instrumental in identifying potential biological targets for 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide and in guiding the design of more potent and selective analogues. The binding energy values obtained from docking simulations provide a qualitative estimation of the binding affinity. researchgate.netnih.gov

Table 1: Illustrative Molecular Docking Results for a Nicotinamide Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Phe168 | π-π Stacking | ||

| Protease B | -7.2 | Asp25, Gly27 | Hydrogen Bond |

| Ile50 | Hydrophobic | ||

| Transferase C | -9.1 | Arg202, Ser144 | Hydrogen Bond, Electrostatic |

| Tyr228 | π-π Stacking |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, MD simulations can be employed to:

Analyze the conformational landscape: The tetrahydrofuran ring is flexible and can adopt various puckered conformations (envelope and twist). MD simulations can explore the energetically favorable conformations of the entire molecule, both in solution and when bound to a protein.

Assess binding stability: By simulating the ligand-protein complex, it is possible to evaluate the stability of the interactions predicted by molecular docking. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to analyze the stability of the complex and the flexibility of its components.

Calculate binding free energies: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the ligand to the protein, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of a molecule. These methods solve the Schrödinger equation for a given molecule, yielding its wavefunction and energy.

For 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, quantum chemical calculations can be used to:

Determine the molecular geometry: DFT can be used to optimize the geometry of the molecule and determine its most stable conformation.

Analyze the electronic properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Predict spectroscopic properties: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be calculated and compared with experimental data to confirm the molecular structure.

Map the electrostatic potential: The molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-poor regions of the molecule, which are important for understanding intermolecular interactions. tandfonline.com

Table 2: Calculated Electronic Properties of a Nicotinamide Derivative using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

De Novo Design Strategies for Novel Analogue Generation

De novo design is a computational strategy used to generate novel molecules with desired properties, starting from scratch or by modifying an existing scaffold. These methods can be used to explore a vast chemical space and identify new analogues of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide with improved activity, selectivity, or pharmacokinetic properties.

Common de novo design strategies include:

Fragment-based design: This approach involves linking small molecular fragments together within the constraints of a protein's binding site to create a novel ligand.

Structure-based growing: An initial fragment or a core structure like the nicotinamide scaffold can be "grown" by adding functional groups that favorably interact with the target protein.

Generative models: Machine learning techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on large datasets of known molecules to generate novel chemical structures with desired characteristics.

These strategies can be employed to design new nicotinamide derivatives with different substituents on the pyridine ring or with modifications to the tetrahydrofuran moiety to enhance their therapeutic potential. nih.gov

Virtual Screening Approaches for Identification of New Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org This approach can be broadly categorized into two types:

Structure-based virtual screening (SBVS): This method relies on the three-dimensional structure of the target protein. Large compound databases are docked into the active site of the protein, and the molecules are ranked based on their predicted binding affinity. SBVS can be used to identify new scaffolds that are structurally different from 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide but can still bind to the same target. mdpi.com

Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. eurofinsdiscovery.comcam.ac.uk This approach utilizes the information from known active ligands, such as 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, to find other molecules with similar properties. Common LBVS methods include:

Similarity searching: Searching for molecules with similar 2D or 3D structures to a known active compound.

Pharmacophore modeling: Building a 3D model that represents the essential steric and electronic features required for biological activity and using it to screen compound libraries. cam.ac.uk

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

Virtual screening is a cost-effective and time-efficient method for identifying promising hit compounds for further experimental validation. nih.gov

Emerging Research Areas and Future Perspectives for 2 Tetrahydrofuran 3 Yl Oxy Nicotinamide

Development of Advanced Chemical Biology Tools

In the broader context of chemical biology, molecules with similar structural motifs are sometimes developed as chemical probes to investigate biological pathways. For a compound like 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, this could theoretically involve modifying its structure to incorporate reporter tags or reactive groups. Such tools would be instrumental in identifying its molecular targets and understanding its mechanism of action within a cellular environment. However, no such tools have been specifically developed for this compound according to available data.

Multi-Targeted Ligand Design and Polypharmacology Approaches

The strategy of designing single molecules that can interact with multiple biological targets, known as multi-target-directed ligands (MTDLs), is a prominent approach in modern drug discovery, particularly for complex diseases like neurodegenerative disorders. frontiersin.orgnih.govnih.gov The general principle involves combining pharmacophores from different ligands to create a hybrid molecule with a desired polypharmacological profile. researchgate.net While the nicotinamide (B372718) scaffold is a component of various biologically active molecules, there is no published research detailing the specific design or application of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide as a multi-targeted ligand.

Integration with High-Throughput Screening and Omics Technologies

High-throughput screening (HTS) is a foundational technology in drug discovery for identifying hit compounds from large chemical libraries. Subsequently, "omics" technologies such as genomics, proteomics, and metabolomics can be used to elucidate the mechanism of action of these hits. If 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide were to be included in screening libraries, these technologies could potentially map its biological effects. At present, there are no reports of this compound being a result of any HTS campaigns or the subject of omics studies.

Exploration of New Mechanistic Paradigms

Research into nicotinamide derivatives often focuses on their role as enzyme inhibitors or modulators of cell signaling pathways. For instance, related compounds may interact with enzymes involved in NAD+ metabolism or act on various receptors. google.com The specific mechanism of action for 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide remains unexplored in the available scientific literature, precluding any discussion of new mechanistic paradigms.

Synergistic Research with Related Compound Classes

Synergistic research involves studying a compound in combination with other therapeutic agents to enhance efficacy or overcome resistance. This is a common strategy in areas like oncology and infectious diseases. For 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, any such research would be contingent on first establishing its primary biological activity. Without this foundational knowledge, investigations into synergistic effects with other compound classes have not been undertaken.

Q & A

Q. What are the recommended synthetic routes for 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide, and how can researchers optimize yield?

Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-((tetrahydrofuran-3-yl)oxy)propanoic acid were synthesized via etherification using tetrahydrofuran-3-ol derivatives under catalytic conditions (e.g., Mitsunobu reaction or base-mediated coupling) . Optimization includes:

- Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and byproduct formation.

- Catalyst selection : Triphenylphosphine or palladium catalysts improve regioselectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product from unreacted nicotinamide precursors.

Q. How should researchers characterize the purity and structural integrity of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide?

Methodological Answer: Use a multi-technique approach:

- HPLC/MS : Confirm molecular weight (e.g., C11H12N2O3 has a theoretical mass of 220.22 g/mol) and purity (>95% by area under the curve).

- NMR : Key signals include:

- 1H NMR : Peaks for tetrahydrofuran protons (δ 3.6–4.2 ppm) and nicotinamide aromatic protons (δ 8.1–8.8 ppm).

- 13C NMR : Carbonyl resonance at ~167 ppm.

- Melting Point : Compare observed values (e.g., 66.5–68°C for similar compounds) to literature .

Q. What storage conditions ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent hydrolysis of the tetrahydrofuran ring .

- Solubility : Dissolve in anhydrous DMSO or acetonitrile for long-term storage; avoid aqueous buffers (risk of ester/amide bond cleavage).

- Stability Monitoring : Perform periodic HPLC checks (every 6 months) to detect degradation products.

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts or IR stretches)?

Methodological Answer:

- Solvent Effects : Compare data in deuterated DMSO vs. CDCl3; tetrahydrofuran oxygen may hydrogen-bond with DMSO, shifting proton signals .

- Dynamic Effects : Variable-temperature NMR can reveal conformational changes in the tetrahydrofuran ring.

- Cross-Validation : Use computational tools (e.g., DFT calculations for predicted IR stretches) to confirm experimental peaks .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs?

Methodological Answer:

- Scaffold Modification : Replace the tetrahydrofuran moiety with tetrahydropyran (see 6-(tetrahydropyran-4-yloxy)nicotinaldehyde ) to assess ring size impact.

- Functional Group Variation : Introduce electron-withdrawing groups (e.g., –CN) to the nicotinamide core to study electronic effects on receptor binding.

- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase panels) to correlate structural changes with activity.

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

- ADME Prediction : Use tools like SwissADME to optimize logP (target ~2.5 for blood-brain barrier penetration) and polar surface area (<90 Ų for oral bioavailability).

- Docking Studies : Model interactions with target proteins (e.g., nicotinamide-processing enzymes) to prioritize substituents enhancing binding affinity .

Q. What experimental controls are critical for validating biological activity in cell-based assays?

Methodological Answer:

- Negative Controls : Include untreated cells and vehicle-only (e.g., DMSO) samples to rule out solvent toxicity.

- Positive Controls : Use established inhibitors (e.g., FK866 for NAD+ biosynthesis studies) to confirm assay sensitivity.

- Dose-Response Curves : Test 5–10 concentrations (e.g., 1 nM–100 µM) to calculate IC50 values and assess reproducibility.

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

Methodological Answer:

- Standardization : Use USP buffers (pH 1.2, 4.5, 6.8) for solubility measurements under controlled conditions.

- Particle Size : Note that micronized vs. crystalline forms may yield different solubility profiles; specify morphology in reports .

- Temperature : Report solubility at 25°C and 37°C, as values may vary significantly (e.g., 2.5 mg/mL at 25°C vs. 8.1 mg/mL at 37°C for similar compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.